molecular formula C12H13ClO4 B13554786 2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid

2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid

Cat. No.: B13554786
M. Wt: 256.68 g/mol
InChI Key: NCQRQENKZCFBCC-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a benzoic acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is of interest due to its utility in various synthetic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is to react 5-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a methoxy group yields 2-[(Tert-butoxy)carbonyl]-5-methoxybenzoic acid.

    Deprotection: Removal of the Boc group yields 5-chlorobenzoic acid.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the preparation of peptide-based drugs and other biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those requiring protection of amine groups during synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid
  • 2-[(Tert-butoxy)carbonyl]-3-chlorobenzoic acid
  • 2-[(Tert-butoxy)carbonyl]-5-methoxybenzoic acid

Uniqueness

2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid is unique due to the specific positioning of the chlorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its analogs .

Properties

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

5-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C12H13ClO4/c1-12(2,3)17-11(16)8-5-4-7(13)6-9(8)10(14)15/h4-6H,1-3H3,(H,14,15)

InChI Key

NCQRQENKZCFBCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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